![molecular formula C12H12N2O3S B13421819 (5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a compound of interest in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group and the amino group adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
Chemistry
In chemistry, (5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of (5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one: Lacks the (5E) configuration.
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-thione: Contains a thione group instead of a thiazole ring.
2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-4-one: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The (5E) configuration of (5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6+ |
InChI 键 |
UAAYANCJZUULAF-UXBLZVDNSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


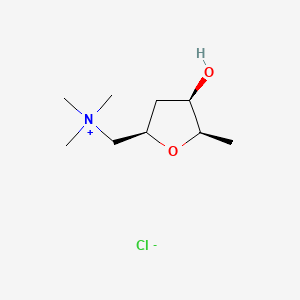
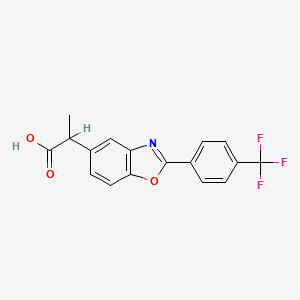
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
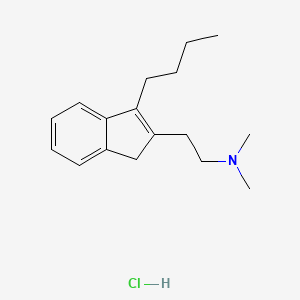
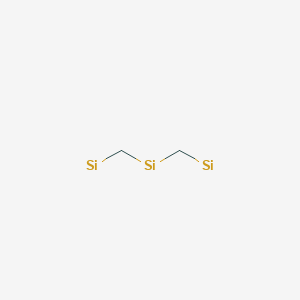
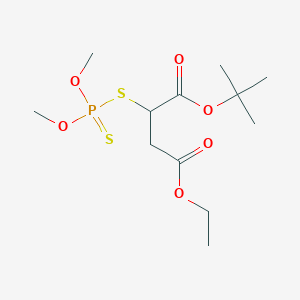
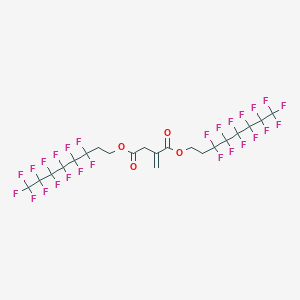

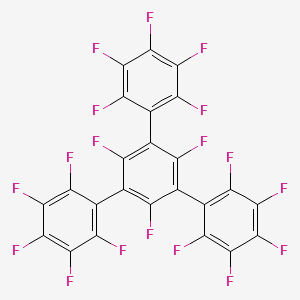
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
